Cas no 1135283-53-2 (5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde)

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a versatile heterocyclic building block used in pharmaceutical and agrochemical research. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for designing bioactive molecules. The aldehyde functionality provides a reactive handle for further derivatization, enabling the synthesis of diverse analogs through condensation, reduction, or nucleophilic addition reactions. The pyrrolopyridine core contributes to its potential as a scaffold for kinase inhibitors and other therapeutic agents. This compound is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies due to its balanced reactivity and modularity. High purity and well-defined characterization ensure reliability in synthetic applications.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde structure
1135283-53-2 structure
Product Name:5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
CAS No:1135283-53-2
MF:C9H5F3N2O
MW:214.144012212753
MDL:MFCD11841013
CID:1029591
PubChem ID:329772018
Update Time:2025-10-29

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
    • 1135283-53-2
    • J-516438
    • SB14413
    • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
    • 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-(trifluoromethyl)-
    • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, AldrichCPR
    • CS-0131028
    • A894352
    • SCHEMBL1714153
    • DTXSID30653220
    • MFCD11841013
    • AKOS005073222
    • AMY24604
    • 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
    • KC-0769
    • MDL: MFCD11841013
    • Inchi: 1S/C9H5F3N2O/c10-9(11,12)6-1-7-5(4-15)2-13-8(7)14-3-6/h1-4H,(H,13,14)
    • InChI Key: KZSQRUZLWCOUOV-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C2C(=C1)C(C=O)=CN2)(F)F

Computed Properties

  • Exact Mass: 214.03539727g/mol
  • Monoisotopic Mass: 214.03539727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.526±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 211-212°
  • Solubility: Slightly soluble (1.1 g/l) (25 º C),

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H319
  • Warning Statement: P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • HazardClass:IRRITANT

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Pricemore >>

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5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1135283-53-2)5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Order Number:A894352
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:47
Price ($):207.0
Email:sales@amadischem.com

Additional information on 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Introduction to 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 1135283-53-2)

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1135283-53-2, belongs to the class of fused pyrrole-pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group and an aldehyde functionality at the 3-position of the pyrrolo[2,3-b]pyridine core enhances its chemical reactivity and biological significance, making it a valuable scaffold for drug discovery and development.

The trifluoromethyl group is a key structural feature that imparts unique electronic and steric properties to the molecule. This group is often incorporated into pharmaceuticals due to its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. In particular, the electron-withdrawing nature of the trifluoromethyl group can enhance the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems. Additionally, this moiety has been shown to improve the binding interactions with biological targets, thereby increasing the efficacy of potential drug candidates.

The aldehyde functionality at the 3-position of the pyrrolo[2,3-b]pyridine ring serves as a versatile handle for further chemical modifications. Aldehydes are reactive intermediates that can undergo various transformations, including condensation reactions, oxidation, and reduction, allowing for the synthesis of a wide range of derivatives. This reactivity makes 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde a valuable building block in synthetic chemistry and a promising candidate for exploring novel pharmacological activities.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The pyrrolo[2,3-b]pyridine scaffold is particularly noteworthy due to its presence in several bioactive natural products and synthetic drugs. For instance, it has been reported in various kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The structural complexity of this scaffold contributes to its ability to interact with multiple biological targets, making it an attractive platform for developing multifunctional therapeutics.

The incorporation of both the trifluoromethyl and aldehyde groups into 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde enhances its potential as a pharmacophore. The trifluoromethyl group can improve the metabolic stability by preventing oxidative degradation, while the aldehyde group provides a site for further functionalization. These features make it an ideal candidate for exploring new therapeutic avenues in areas such as oncology, neurology, and infectious diseases.

Current research in this field has demonstrated the utility of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in developing novel inhibitors targeting specific enzymes involved in disease pathways. For example, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases associated with cancer progression. The trifluoromethyl group plays a crucial role in enhancing the binding affinity to these targets by optimizing both hydrophobic interactions and electronic complementarity. Additionally, the aldehyde functionality allows for further derivatization to fine-tune pharmacological properties.

The synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as formylation or trifluoromethylation. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this compound, reducing reliance on hazardous reagents and minimizing waste generation.

In conclusion,5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 1135283-53-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of a trifluoromethyl group and an aldehyde functionality makes it a versatile scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new biological activities and synthetic methodologies,this compound is poised to play a crucial role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:1135283-53-2)5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
A894352
Purity:99%
Quantity:1g
Price ($):207.0
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